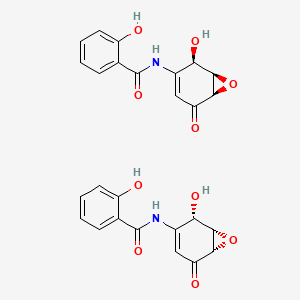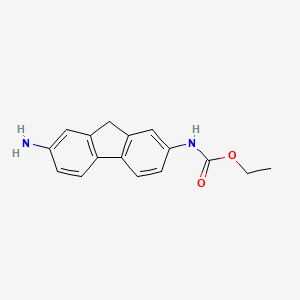![molecular formula C29H27NO2Si B15250296 Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is a complex organic compound with the molecular formula C29H27NO2Si It is known for its unique structural features, which include a tert-butyl group, diphenyl substituents, and a benzazasiline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with tert-butyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzazasiline derivatives.
Applications De Recherche Scientifique
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 10,10-diphenyldibenzo[b,e][1,4]azasiline-5(10H)-carboxylate: A structurally similar compound with slight variations in the benzazasiline core.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group and complex organic structure.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A compound with tert-butyl groups and phenolic structure, used in different applications.
Uniqueness
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate stands out due to its unique benzazasiline core and the presence of both tert-butyl and diphenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C29H27NO2Si |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate |
InChI |
InChI=1S/C29H27NO2Si/c1-29(2,3)32-28(31)30-24-18-10-12-20-26(24)33(22-14-6-4-7-15-22,23-16-8-5-9-17-23)27-21-13-11-19-25(27)30/h4-21H,1-3H3 |
Clé InChI |
PTQHIIJDQDALMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

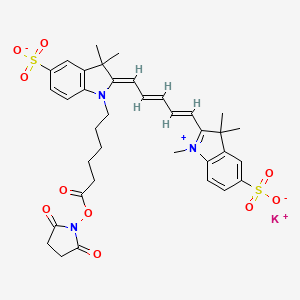
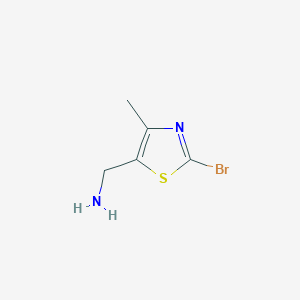

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
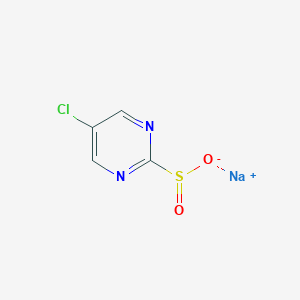

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
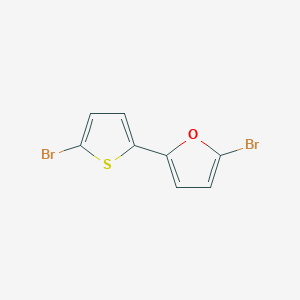
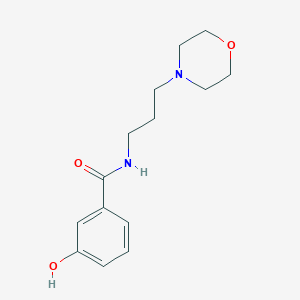
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
